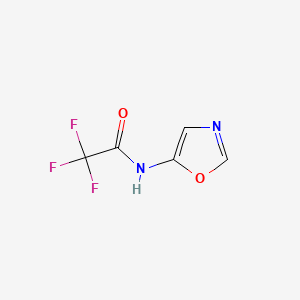
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide: is a compound that combines the properties of cis-8,11,14-Eicosatrienoic Acid and N-Hydroxysuccinimide. . N-Hydroxysuccinimide is commonly used in bioconjugation reactions to activate carboxyl groups for coupling with amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-8,11,14-Eicosatrienoic Acid typically involves the elongation and desaturation of γ-linolenic acid. This process can be carried out using fatty acid desaturases . The N-Hydroxysuccinimide ester of cis-8,11,14-Eicosatrienoic Acid can be prepared by reacting the acid with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of cis-8,11,14-Eicosatrienoic Acid involves extraction from plant oils, such as borage oil, followed by purification . The N-Hydroxysuccinimide ester can be produced on a larger scale using similar coupling reactions with optimized conditions for higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The N-Hydroxysuccinimide ester can react with amines to form amide bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines under mild conditions to form stable amide bonds.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Amide derivatives.
Applications De Recherche Scientifique
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of complex molecules and as a standard in analytical techniques.
Biology: Employed in bioconjugation reactions to label proteins and other biomolecules.
Industry: Utilized in the production of specialized lipids and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide involves its ability to modify proteins and other biomolecules through the formation of amide bonds. This modification can alter the function and activity of the target molecules. The fatty acid component can also interact with lipid signaling pathways, influencing cellular processes such as inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
- cis-11,14-Eicosadienoic Acid
- cis-5,8,11-Eicosatrienoic Acid
- cis-7,10,13,16-Docosatetraenoic Acid
- cis-11,14,17-Eicosatrienoic Acid
Comparison: cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide is unique due to its specific combination of a polyunsaturated fatty acid and an N-Hydroxysuccinimide ester. This combination allows it to participate in both lipid signaling and bioconjugation reactions, making it a versatile tool in research and industry .
Propriétés
Numéro CAS |
1798419-12-1 |
|---|---|
Formule moléculaire |
C24H37NO4 |
Poids moléculaire |
403.563 |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C24H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3/b7-6-,10-9-,13-12- |
Clé InChI |
JFAJUEWGNMGPDQ-QNEBEIHSSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O |
Synonymes |
(8Z,11Z,14Z)-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide; (Z,Z,Z)-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide; 8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


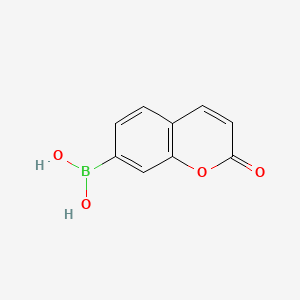
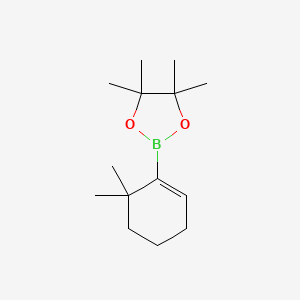
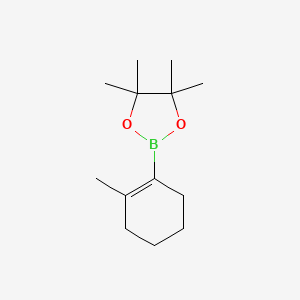

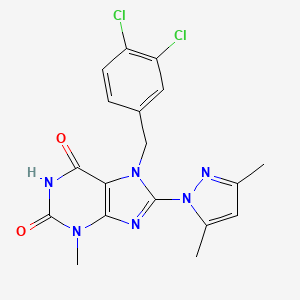

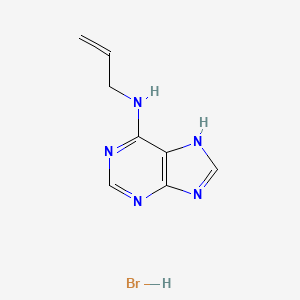
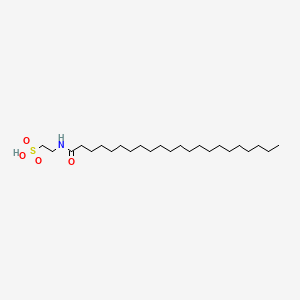
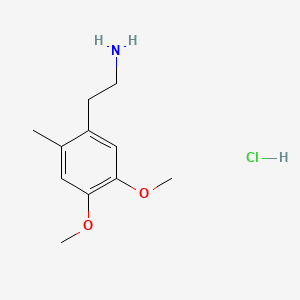
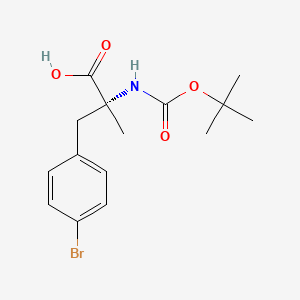
![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)
